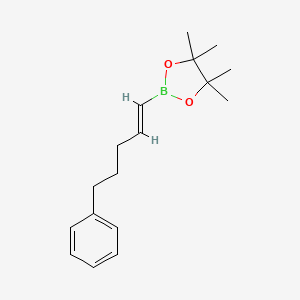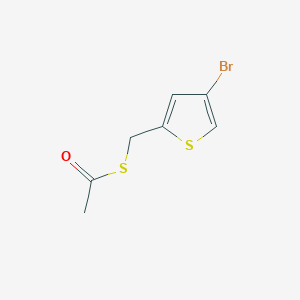
potassium;trifluoro-(2-hydroxyphenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-hydroxyphenyltrifluoroborate: (potassium;trifluoro-(2-hydroxyphenyl)boranuide) is a chemical compound with the molecular formula C6H5BF3KO and a molecular weight of 200.01 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-hydroxyphenyltrifluoroborate typically involves the reaction of 2-hydroxyphenylboronic acid with potassium fluoride and hydrofluoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt.
Industrial Production Methods
While specific industrial production methods for potassium 2-hydroxyphenyltrifluoroborate are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-hydroxyphenyltrifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Potassium 2-hydroxyphenyltrifluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of potassium 2-hydroxyphenyltrifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in cross-coupling reactions with organic halides, forming new carbon-carbon bonds. This reactivity is facilitated by the presence of the hydroxyphenyl group , which stabilizes the intermediate species formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3,5-dimethylphenyltrifluoroborate
Uniqueness
Potassium 2-hydroxyphenyltrifluoroborate is unique due to the presence of the hydroxy group on the phenyl ring, which enhances its reactivity and stability in various chemical reactions. This makes it particularly useful in applications where other trifluoroborate compounds may not perform as effectively.
Propiedades
IUPAC Name |
potassium;trifluoro-(2-hydroxyphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3O.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4,11H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJVFVXTMQKQGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1O)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1O)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3KO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid](/img/structure/B7827433.png)
![(2Z)-N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B7827462.png)
![2H-Pyrrole, 5-[1,1'-biphenyl]-4-yl-3,4-dihydro-](/img/structure/B7827465.png)











